molecular formula C18H30O11 B14528884 5,19-Dioxo-6,9,12,15,18-pentaoxatricosane-1,23-dioic acid CAS No. 62538-65-2

5,19-Dioxo-6,9,12,15,18-pentaoxatricosane-1,23-dioic acid

Cat. No.: B14528884
CAS No.: 62538-65-2
M. Wt: 422.4 g/mol
InChI Key: AFWZDEFFRCEEOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,19-Dioxo-6,9,12,15,18-pentaoxatricosane-1,23-dioic acid is a complex organic compound with the molecular formula C18H30O11. It is characterized by the presence of multiple ether and carboxylic acid functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,19-Dioxo-6,9,12,15,18-pentaoxatricosane-1,23-dioic acid typically involves the reaction of 4-carboxybutanoic acid with ethylene glycol derivatives under controlled conditions. The reaction proceeds through a series of esterification and etherification steps, resulting in the formation of the desired compound. The reaction conditions often include the use of acid catalysts and elevated temperatures to facilitate the formation of the ether linkages .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is achieved through multiple purification steps, including crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5,19-Dioxo-6,9,12,15,18-pentaoxatricosane-1,23-dioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different functional groups, enhancing their utility in various applications .

Scientific Research Applications

5,19-Dioxo-6,9,12,15,18-pentaoxatricosane-1,23-dioic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,19-Dioxo-6,9,12,15,18-pentaoxatricosane-1,23-dioic acid involves its interaction with various molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The pathways involved include the inhibition of oxidative stress and the modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 9,16-Dioxo-10,12,14-octadecatrieic acid
  • 4,7-Dioxo-7-phenylheptanoic acid
  • Benzenehexanoic acid, alpha,gamma-dioxo-
  • 2,5-Dioxo-3-pyrrolidinecarboxylic acid
  • Pentanoic acid, 3,4-dioxo- (9CI)

Uniqueness

5,19-Dioxo-6,9,12,15,18-pentaoxatricosane-1,23-dioic acid is unique due to its multiple ether and carboxylic acid groups, which provide a high degree of reactivity and versatility in chemical synthesis.

Properties

CAS No.

62538-65-2

Molecular Formula

C18H30O11

Molecular Weight

422.4 g/mol

IUPAC Name

5-[2-[2-[2-[2-(4-carboxybutanoyloxy)ethoxy]ethoxy]ethoxy]ethoxy]-5-oxopentanoic acid

InChI

InChI=1S/C18H30O11/c19-15(20)3-1-5-17(23)28-13-11-26-9-7-25-8-10-27-12-14-29-18(24)6-2-4-16(21)22/h1-14H2,(H,19,20)(H,21,22)

InChI Key

AFWZDEFFRCEEOM-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)CC(=O)OCCOCCOCCOCCOC(=O)CCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.